1-(3,5-Dichloropyrazin-2-YL)éthanone

Vue d'ensemble

Description

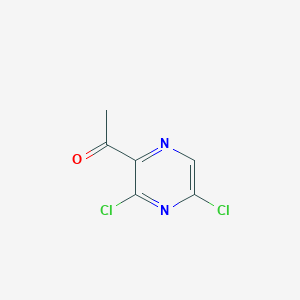

1-(3,5-Dichloropyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyrazine ring and an ethanone group at the 2nd position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Applications De Recherche Scientifique

1-(3,5-Dichloropyrazin-2-YL)ethanone is utilized in various fields of scientific research:

Mécanisme D'action

Target of Action

The primary target of 1-(3,5-Dichloropyrazin-2-YL)ethanone is the LmPTR1 pocket . This pocket is characterized by lower binding free energy, which makes it a desirable fitting pattern for the compound .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is facilitated by the compound’s structure and the lower binding free energy of the pocket

Biochemical Pathways

The compound’s interaction with the lmptr1 pocket suggests it may influence pathways related to this target

Result of Action

Given the compound’s interaction with the LmPTR1 pocket , it can be inferred that the compound may have some influence on the functions related to this target.

Méthodes De Préparation

The synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by acylation. One common method includes the reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-(3,5-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction and potassium permanganate for oxidation.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Comparaison Avec Des Composés Similaires

1-(3,5-Dichloropyrazin-2-YL)ethanone can be compared with similar compounds such as:

1-(5-Chloropyrazin-2-YL)ethanone: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.

1-(3,5-Dichlorophenyl)ethanone: While structurally similar, the presence of a phenyl ring instead of a pyrazine ring can significantly alter its chemical properties and uses.

2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound contains a dihydroxyphenyl group, which introduces additional sites for chemical modification and potential biological activity.

Activité Biologique

1-(3,5-Dichloropyrazin-2-YL)ethanone is a heterocyclic compound characterized by its molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, anti-inflammatory, and anticancer properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by research findings and case studies.

Synthesis

The synthesis of 1-(3,5-Dichloropyrazin-2-YL)ethanone typically involves several key steps:

- Chlorination : Chlorination of pyrazine derivatives introduces chlorine atoms at the 3 and 5 positions.

- Acylation : The reaction of 3,5-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a common method.

- Alternative Routes : Other methods may include the use of 3,5-dichloropyrazine-2-carbonitrile reacted with methylmagnesium bromide.

These synthetic routes highlight the compound's versatility and potential for further modification to enhance biological activity .

The primary target of 1-(3,5-Dichloropyrazin-2-YL)ethanone is the LmPTR1 pocket, where it interacts to influence various biochemical pathways. The interaction suggests that it may modulate pathways related to inflammation and cancer progression .

Table 1: Comparison of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antifungal | Exhibits potential antifungal activity | |

| Anti-inflammatory | May influence inflammatory pathways | |

| Anticancer | Potential effectiveness in cancer treatment |

Biological Activity

Research indicates that 1-(3,5-Dichloropyrazin-2-YL)ethanone has several promising biological activities:

- Antifungal Activity : Studies have shown that this compound can inhibit the growth of various fungal strains, making it a candidate for antifungal drug development .

- Anti-inflammatory Properties : Initial investigations suggest that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

- Anticancer Potential : There is emerging evidence supporting its role in cancer treatment. For instance, compounds structurally related to 1-(3,5-Dichloropyrazin-2-YL)ethanone have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Case Studies

Several case studies have explored the efficacy of related compounds in various biological contexts:

- Cytotoxicity Studies : A study on derivatives similar to 1-(3,5-Dichloropyrazin-2-YL)ethanone demonstrated significant cytotoxic effects on glioma cell lines while sparing healthy cells. This suggests a selective action that could be harnessed for therapeutic purposes .

- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Propriétés

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUCBQERMHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.